(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
Description
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Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1-methylsulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S/c1-26(22,23)20-8-6-12(7-9-20)17(21)24-11-13-10-16(25-19-13)14-4-2-3-5-15(14)18/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRYQEOBDDTDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Structural Overview
The compound features a complex structure that includes an isoxazole ring, a fluorophenyl group, and a piperidine moiety with a methylsulfonyl substituent. This unique combination of functional groups is believed to contribute to its biological activity.
Research indicates that compounds containing isoxazole rings can act as inhibitors of various enzymes and receptors. Specifically, the isoxazole moiety has been associated with the inhibition of p38 MAP kinase, a critical player in inflammatory responses and cancer progression . The presence of the methylsulfonyl group may enhance solubility and bioavailability, potentially increasing the compound's efficacy.
Anticancer Activity
Recent studies have demonstrated that related compounds exhibit significant antiproliferative effects against several cancer cell lines. For instance, derivatives of isoxazole have shown IC50 values ranging from 7.9 µM to 92 µM against human breast, ovarian, and colorectal cancer cells . Although specific data for the compound may be limited, these findings suggest a promising anticancer profile.
Neuropharmacological Effects
The benzoylpiperidine fragment has been identified as a privileged structure in drug design, particularly for neuropharmacological applications. Compounds with similar structures have shown notable affinity for serotoninergic and dopaminergic receptors, which are critical targets in treating psychiatric disorders . The potential neuroleptic properties of this compound warrant further investigation.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related isoxazole derivatives. For example, one study assessed the effects of various isoxazole compounds on cell proliferation in cancer models. The results indicated that modifications to the isoxazole structure could significantly alter biological activity, suggesting that this compound may possess unique properties worth exploring .
Comparative Analysis
A comparative analysis with other piperidine-based compounds revealed that those with fluorinated phenyl groups exhibited enhanced potency in inhibiting cell growth across different cancer types. The incorporation of the fluorine atom likely contributes to increased hydrophobic interactions with target proteins .
| Compound Structure | IC50 (µM) | Activity Type |
|---|---|---|
| Benzoylpiperidine | 80 | MAGL Inhibition |
| Isoxazole Derivative | 7.9 - 92 | Anticancer Activity |
| Piperidine Analog | Varies | Neuropharmacology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
